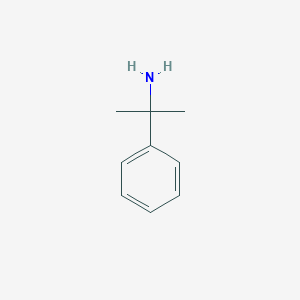

Cumylamine

Description

Properties

IUPAC Name |

2-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFDOINBXBEOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207216 | |

| Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-32-0 | |

| Record name | Cumylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 585-32-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cumylamine

Introduction

Cumylamine, systematically known as 2-phenylpropan-2-amine, is an organic compound with the chemical formula C₉H₁₃N.[1][2][3] It is a primary amine featuring a cumyl group (an isopropyl-substituted phenyl ring) attached to the nitrogen atom. This structure imparts specific physical and chemical characteristics that make it a significant intermediate in various organic syntheses, including the preparation of pharmaceuticals and agrochemicals.[4][5] For researchers, scientists, and professionals in drug development, a comprehensive understanding of its physical properties is crucial for safe handling, process optimization, and predicting its behavior in various chemical environments.

This technical guide provides a detailed overview of the core physical properties of Cumylamine, supplemented with generalized experimental protocols for their determination, aimed at a scientific audience.

Physical Properties of Cumylamine

The key physical characteristics of Cumylamine are summarized in the table below for easy reference and comparison. The data has been compiled from various chemical databases and literature sources.

| Property | Value | Unit |

| Molecular Formula | C₉H₁₃N | |

| Molecular Weight | 135.21 | g/mol |

| Appearance | Colorless to Light yellow clear liquid/oil | |

| Boiling Point | 196.5 - 197 | °C |

| Melting Point | 116 (estimate) to 131 | °C |

| Density | 0.94 | g/cm³ |

| Refractive Index | 1.520 | |

| Flash Point | 84 - 197 | °C |

| Water Solubility | Insoluble | |

| Solubility in Other Solvents | Chloroform (B151607), Methanol | |

| pKa (predicted) | 9.36 ± 0.10 |

Detailed Discussion of Physical Properties

Molecular Identity and Appearance

Cumylamine is a clear, colorless to light orange or yellow liquid, often described as an oil.[2][6][7] Its molecular structure consists of a phenyl ring attached to a tertiary carbon which is also bonded to two methyl groups and a primary amine group.

Thermal Properties

The boiling point of Cumylamine is consistently reported as 197 °C at atmospheric pressure.[1][2][5][6][8] There is some variability in the reported melting point, with some sources providing an estimated value of 116 °C, while others list a range of 129-131 °C.[1][3][5][9] This variation could be attributed to differences in experimental methods or sample purity.

Density and Refractive Index

The density of Cumylamine is approximately 0.94 g/cm³, which is slightly less than that of water.[1][2][8] Its refractive index, a measure of how light propagates through the substance, is reported to be 1.520.[1][2][8]

Flammability

The flash point of Cumylamine has been noted with a significant range, from 84 °C to as high as 197 °C.[6][7][9] The flash point is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.

Solubility

Cumylamine is insoluble in water, a characteristic attributed to its large nonpolar hydrocarbon structure.[2][4][5][8][9] However, it is soluble in organic solvents such as chloroform and methanol.[2][5][8] As a basic amine, it readily reacts with acids to form water-soluble ammonium (B1175870) salts.[5]

Acidity/Basicity

The predicted pKa of Cumylamine's conjugate acid is 9.36, which is indicative of a moderately basic compound, typical for a primary amine.[2][4][5][8]

Experimental Protocols

The following sections outline generalized methodologies for determining the key physical properties of a liquid amine like Cumylamine. These protocols are intended as a guide for laboratory professionals.

Boiling Point Determination

The boiling point of a liquid can be ascertained using either a simple distillation setup or a micro-boiling point method, the latter being suitable for small sample volumes.[10][11][12][13]

Simple Distillation Method:

-

Place approximately 5 mL of the liquid sample into a round-bottom flask, adding a few boiling chips to ensure smooth boiling.

-

Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[10]

-

Gently heat the flask. The temperature will rise and then stabilize as the liquid begins to distill.

-

Record the stable temperature at which the vapor is condensing as the boiling point.

Density Determination

Density can be accurately measured using a vibrating tube densimeter or a pycnometer.[2][6][7][9]

Pycnometer Method:

-

Weigh a clean, dry pycnometer of a known volume.

-

Fill the pycnometer with the Cumylamine sample, ensuring no air bubbles are trapped.

-

Weigh the filled pycnometer and record the temperature of the liquid.

-

Calculate the density by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Solubility Assessment

The solubility of Cumylamine in various solvents is determined through direct observation.[1][5][14][15]

Procedure:

-

Add a small, measured amount of Cumylamine (e.g., 5 drops) to a test tube.[1]

-

Add approximately 2 mL of the desired solvent (e.g., water, methanol, 5% HCl).[1]

-

Vigorously agitate the mixture.

-

Observe the resulting mixture. A single, clear phase indicates solubility, while the presence of two distinct layers signifies insolubility. The formation of a single phase in 5% HCl would indicate the formation of a water-soluble amine salt.[15]

Visualizations

The following diagram illustrates a generalized workflow for the experimental characterization of the physical properties of a chemical substance such as Cumylamine.

Caption: A logical workflow for the experimental determination of Cumylamine's physical properties.

Conclusion

The physical properties of Cumylamine are well-documented, providing a robust dataset for its use in scientific and industrial applications. Its characteristics as a liquid with a high boiling point, specific density, and defined solubility profile are fundamental to its role as a chemical intermediate. The standardized protocols outlined in this guide offer a reliable framework for the verification of these properties, ensuring consistent and safe handling in a laboratory setting. A thorough grasp of these physical attributes is indispensable for any professional engaged in the synthesis and development of novel chemical entities involving Cumylamine.

References

- 1. chemhaven.org [chemhaven.org]

- 2. uvadoc.uva.es [uvadoc.uva.es]

- 3. study.com [study.com]

- 4. europarl.europa.eu [europarl.europa.eu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. Viscosity and density measurements of aqueous amines at high pressures: MDEA-water and MEA-water mixtures for CO2 capture [inis.iaea.org]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Density, Viscosity, and Excess Properties of MDEA + H2O, DMEA + H2O, and DEEA + H2O Mixtures | MDPI [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. moorparkcollege.edu [moorparkcollege.edu]

- 15. www1.udel.edu [www1.udel.edu]

Cumylamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumylamine, also known as 2-phenylpropan-2-amine, is a primary amine of significant interest in organic synthesis and pharmaceutical development. Its unique structural features, including a bulky cumyl group, make it a valuable chiral resolving agent and a precursor in the synthesis of various biologically active molecules and specialized polymers. This technical guide provides a comprehensive overview of cumylamine, including its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and its applications in drug discovery and materials science.

Chemical and Physical Properties

Cumylamine is a colorless to pale yellow liquid with a characteristic amine odor. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 585-32-0 | [1][2][3] |

| Molecular Formula | C₉H₁₃N | [1][2][3] |

| Molecular Weight | 135.21 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 197 °C | [2][3] |

| Density | 0.94 g/cm³ | [2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and methanol. | [2][3] |

| pKa | 9.36 ± 0.10 (Predicted) | [2] |

Synthesis of Cumylamine

A common and effective method for the synthesis of cumylamine is the Ritter reaction, which involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid.

Synthesis via Ritter Reaction from 2-Phenyl-2-propanol (B165765)

This protocol describes the synthesis of cumylamine from 2-phenyl-2-propanol and chloroacetonitrile (B46850), followed by the cleavage of the intermediate chloroacetamide.

Experimental Protocol:

Step 1: Synthesis of N-(2-phenylpropan-2-yl)-2-chloroacetamide

-

In a well-ventilated fume hood, dissolve 2-phenyl-2-propanol (1 equivalent) in chloroacetonitrile (1.5 equivalents).

-

Slowly add concentrated sulfuric acid (2 equivalents) to the mixture while maintaining the temperature below 20°C using an ice bath.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude N-(2-phenylpropan-2-yl)-2-chloroacetamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Cleavage of the Chloroacetyl Group

-

Reflux the purified N-(2-phenylpropan-2-yl)-2-chloroacetamide (1 equivalent) with thiourea (B124793) (1.2 equivalents) in a 5:1 mixture of ethanol (B145695) and acetic acid for 10 hours.

-

After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting cumylamine by distillation.

Key Applications and Experimental Protocols

Cumylamine's utility spans various areas of organic synthesis, from its role as a chiral resolving agent to its use as a building block in the synthesis of complex molecules.

Chiral Resolution of Racemic Acids

Cumylamine is an effective resolving agent for racemic carboxylic acids, such as ibuprofen (B1674241). The process involves the formation of diastereomeric salts that can be separated by fractional crystallization.

Experimental Protocol: Resolution of Racemic Ibuprofen

-

Dissolve racemic ibuprofen (1 equivalent) in a suitable solvent (e.g., methanol).

-

Add (S)-(-)-cumylamine (0.5 equivalents) to the solution.

-

Heat the mixture to reflux to ensure complete salt formation.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Treat the separated diastereomeric salt with a strong acid (e.g., HCl) to regenerate the enantiomerically enriched ibuprofen.

-

The other enantiomer can be recovered from the filtrate by a similar acidification and extraction process.

Synthesis of Pharmaceutical Intermediates

Cumylamine serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of synthetic cannabinoids like CUMYL-PEGACLONE. While a detailed, publicly available synthesis protocol for CUMYL-PEGACLONE from cumylamine is not readily found in standard chemical literature, the general synthetic strategy involves the coupling of the cumylamine moiety with the core structure of the target molecule.

Alkylation and Acylation Reactions

As a primary amine, cumylamine readily undergoes alkylation and acylation reactions to form more complex derivatives.

General Protocol for N-Alkylation:

-

In a round-bottom flask, dissolve cumylamine (1 equivalent) and an alkyl halide (1.1 equivalents) in a suitable solvent such as acetonitrile.

-

Add a non-nucleophilic base, like diisopropylethylamine (DIPEA) (1.5 equivalents), to scavenge the acid produced during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

Purify the product by column chromatography.

General Protocol for N-Acylation:

-

Dissolve cumylamine (1 equivalent) in a dry, aprotic solvent like dichloromethane (DCM) in a flask under an inert atmosphere.

-

Add a base such as triethylamine (B128534) (1.2 equivalents).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an acyl chloride or acid anhydride (B1165640) (1.1 equivalents) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide product, which can be further purified by recrystallization or chromatography.

Visualizing Workflows and Pathways

General Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using cumylamine.

Ritter Reaction Synthesis Workflow

The following diagram outlines the key steps in the synthesis of cumylamine via the Ritter reaction.

Safety and Handling

Cumylamine is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Store in a cool, dry place away from heat and incompatible materials.

Conclusion

Cumylamine is a versatile and valuable chemical compound with important applications in both academic research and industrial processes, particularly in the pharmaceutical sector. Its utility as a chiral resolving agent and a synthetic precursor underscores its significance in modern organic chemistry. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this compound.

References

- 1. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

Synthesis of Cumylamine from α-Methylstyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumylamine, or 2-phenylpropan-2-amine, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the primary synthetic route for the preparation of cumylamine from α-methylstyrene. The core methodology detailed is the Ritter reaction, a robust method for the formation of a carbon-nitrogen bond. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to facilitate a thorough understanding and practical application of this synthesis.

Introduction

The synthesis of cumylamine from readily available starting materials is a significant process in medicinal and process chemistry. α-Methylstyrene, an inexpensive industrial chemical, serves as an excellent precursor for cumylamine. The most direct and well-established method for this transformation is the Ritter reaction. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation intermediate generated from the alkene. The resulting nitrilium ion is then hydrolyzed to afford an N-alkyl amide, which can be subsequently hydrolyzed to yield the desired primary amine, cumylamine.

Reaction Mechanism: The Ritter Reaction Pathway

The synthesis of cumylamine from α-methylstyrene via the Ritter reaction proceeds in two key stages:

-

Formation of N-Acetyl-Cumylamine: α-Methylstyrene is reacted with a nitrile, such as acetonitrile, in the presence of a strong acid catalyst. The acid protonates the double bond of α-methylstyrene to form a stable tertiary carbocation. This carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion leads to the formation of N-acetyl-cumylamine.

-

Hydrolysis to Cumylamine: The N-acetyl-cumylamine intermediate is then hydrolyzed under acidic or basic conditions to cleave the amide bond, yielding cumylamine and the corresponding carboxylic acid or its salt.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of cumylamine from α-methylstyrene.

Synthesis of N-Acetyl-Cumylamine via the Ritter Reaction

This protocol is adapted from established Ritter reaction methodologies.[1][2]

Materials:

-

α-Methylstyrene

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Ice

-

Sodium Hydroxide (B78521) solution (for neutralization)

-

Diethyl Ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place α-methylstyrene and an excess of acetonitrile.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture over crushed ice.

-

Neutralize the aqueous solution with a sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude N-acetyl-cumylamine.

-

The crude product can be purified by recrystallization or column chromatography.

Hydrolysis of N-Acetyl-Cumylamine to Cumylamine

Materials:

-

N-Acetyl-Cumylamine

-

Hydrochloric Acid (concentrated) or Sodium Hydroxide pellets

-

Water

-

Diethyl Ether (or other suitable organic solvent for extraction)

-

Sodium Hydroxide solution (for neutralization if using acidic hydrolysis)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

pH paper or meter

Procedure (Acidic Hydrolysis):

-

Place N-acetyl-cumylamine in a round-bottom flask and add a solution of concentrated hydrochloric acid in water (e.g., 6 M HCl).

-

Heat the mixture to reflux with stirring for several hours until the hydrolysis is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with a concentrated sodium hydroxide solution to a pH greater than 10.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain crude cumylamine.

-

The product can be further purified by distillation under reduced pressure.

Quantitative Data

The yield of the Ritter reaction and subsequent hydrolysis can vary depending on the specific reaction conditions.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | α-Methylstyrene, Acetonitrile | H₂SO₄ | Acetonitrile | 0 - RT | 2 - 6 | 70 - 85 | [1][2] |

| 2 | N-Acetyl-Cumylamine | HCl or NaOH | Water | Reflux | 4 - 8 | 80 - 95 | [1][2] |

Table 1: Summary of typical reaction conditions and yields for the synthesis of cumylamine from α-methylstyrene via the Ritter reaction.

Alternative Synthetic Routes: Direct Amination

While the Ritter reaction is a robust method, direct amination of α-methylstyrene with ammonia (B1221849) would represent a more atom-economical approach. Research into the direct hydroamination of styrenes is an active area. Catalytic systems based on alkali metals or transition metals have been explored for the hydroamination of vinylarenes. These reactions can proceed via either Markovnikov or anti-Markovnikov addition, depending on the catalyst and reaction conditions. For the synthesis of cumylamine, a Markovnikov-selective addition of ammonia to α-methylstyrene is required.

Experimental Workflow Overview

The overall process for the synthesis of cumylamine from α-methylstyrene can be summarized in the following workflow.

Conclusion

The synthesis of cumylamine from α-methylstyrene is most reliably achieved through the Ritter reaction, followed by hydrolysis of the intermediate N-acetyl-cumylamine. This two-step process offers good overall yields and utilizes readily available starting materials. The detailed protocols and workflow provided in this guide are intended to serve as a practical resource for researchers in the field of organic and medicinal chemistry. Future research may focus on the development of efficient and selective catalysts for the direct amination of α-methylstyrene with ammonia, which would offer a more sustainable and atom-economical alternative.

References

Unveiling the Spectroscopic Signature of Cumylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for cumylamine, a primary amine with significant applications in organic synthesis and pharmaceutical development. This document presents predicted Nuclear Magnetic Resonance (NMR) and anticipated Infrared (IR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectral Data of Cumylamine

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, anticipated IR absorption bands, and expected mass spectrometry fragmentation patterns for cumylamine. This data serves as a valuable reference for the identification and characterization of this compound.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for Cumylamine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | ~1.1 - 1.6 | Singlet (broad) | 2H |

| -CH₃ | ~1.5 | Singlet | 6H |

| Aromatic-H (ortho, meta, para) | ~7.2 - 7.4 | Multiplet | 5H |

Note: Predicted spectra were generated using online NMR prediction tools. The chemical shift of the -NH₂ protons can be variable and is often broad due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Cumylamine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C(CH₃)₂ | ~57 |

| -CH₃ | ~31 |

| Aromatic C (quaternary) | ~148 |

| Aromatic C-H | ~125 - 128 |

Note: Predicted spectra were generated using online NMR prediction tools. The chemical shifts of aromatic carbons can be influenced by the solvent.

Anticipated Infrared (IR) Spectral Data

Table 3: Anticipated IR Absorption Bands for Cumylamine

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| N-H Bend (primary amine) | 1580 - 1650 | Medium to Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

Note: These are typical ranges for the respective functional groups and may vary slightly in the actual spectrum of cumylamine.[1][2]

Anticipated Mass Spectrometry (MS) Data

Table 4: Anticipated Mass Spectrometry Data for Cumylamine

| Feature | Expected m/z | Notes |

| Molecular Ion (M⁺) | 135 | The parent ion peak. |

| Base Peak | 120 | Loss of a methyl group (-CH₃). |

| Major Fragments | 91 | Tropylium ion (C₇H₇⁺), characteristic of benzyl (B1604629) compounds. |

| 77 | Phenyl cation (C₆H₅⁺). |

Note: The fragmentation pattern is based on the general behavior of benzylamines under electron impact ionization.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and Mass Spectra, adaptable for the analysis of cumylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of cumylamine.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of cumylamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is free of any particulate matter by filtering if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A standard pulse program with a 30-45° pulse angle is typically used.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Perform baseline correction.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid cumylamine.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat cumylamine onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

-

Instrument Setup:

-

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

-

Ensure the instrument's sample compartment is closed.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty salt plates.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks corresponding to the functional groups present in cumylamine.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of cumylamine.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of cumylamine into the mass spectrometer. For a volatile liquid, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used.

-

-

Ionization:

-

Utilize Electron Impact (EI) ionization. A standard electron energy of 70 eV is typically used to induce fragmentation.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of cumylamine.

-

Visualization of the Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like cumylamine.

Caption: General workflow for the spectroscopic analysis of cumylamine.

References

A Comprehensive Guide to the Theoretical Investigation of Cumylamine using Density Functional Theory (DFT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the theoretical and computational analysis of cumylamine (2-phenylpropan-2-amine), a versatile building block in organic synthesis and pharmaceutical research.[1] By leveraging Density Functional Theory (DFT), researchers can gain profound insights into the molecular structure, vibrational properties, electronic behavior, and spectroscopic signatures of cumylamine, thereby accelerating research and development efforts.

Introduction to Cumylamine

Cumylamine, with the chemical formula C₉H₁₃N, is a primary amine featuring a phenyl ring and a gem-dimethyl group attached to the α-carbon.[2][3] Its structural characteristics make it a valuable intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients.[4] Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for its effective utilization.

Computational Methodology: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. The following sections outline a comprehensive protocol for the theoretical investigation of cumylamine using DFT.

Software and Basis Sets

A variety of quantum chemistry software packages can be employed for DFT calculations, including Gaussian, ORCA, and PySCF.[5] The choice of functional and basis set is critical for obtaining accurate results. A commonly used and effective combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p). This level of theory generally provides a good description of molecular geometries, vibrational frequencies, and electronic properties.

General Computational Workflow

A typical workflow for the DFT-based analysis of an organic molecule like cumylamine is depicted below. This process begins with defining the molecular structure and proceeds through geometry optimization, frequency analysis to confirm a true energy minimum, and subsequent calculations of various molecular properties.

Molecular Structure and Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Protocol for Geometry Optimization

-

Input Generation: The initial structure of cumylamine can be built using molecular modeling software or from its SMILES string: CC(C)(N)c1ccccc1.

-

Calculation Setup: A geometry optimization calculation is performed using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Convergence: The calculation proceeds iteratively until the forces on each atom are close to zero and the energy change between steps is negligible, indicating a stationary point has been reached.

Presentation of Optimized Geometrical Parameters

The optimized geometry provides key structural information, such as bond lengths and angles. This data is best presented in a tabular format for clarity.

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

| Bond Lengths | C-C (phenyl) | ~1.39 |

| C-C (alkyl) | ~1.54 | |

| C-N | ~1.47 | |

| N-H | ~1.01 | |

| C-H (phenyl) | ~1.08 | |

| C-H (methyl) | ~1.09 | |

| Bond Angles | C-C-C (phenyl) | ~120.0 |

| C-N-H | ~109.5 | |

| H-N-H | ~107.0 | |

| C-C-N | ~109.5 | |

| Dihedral Angle | C-C-N-H | (Value) |

Note: The values presented are typical and would be precisely determined from the DFT output.

Vibrational Analysis: Simulating Infrared and Raman Spectra

Vibrational frequency calculations are essential for two primary reasons: to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Protocol for Vibrational Frequency Calculation

-

Prerequisite: A successfully optimized geometry is required.

-

Calculation: A frequency calculation is performed at the same level of theory used for the optimization.

-

Output Analysis: The output will contain the vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as DFT methods tend to overestimate vibrational frequencies. For B3LYP functionals, a scaling factor of around 0.96-0.98 is often used.[6]

Data Presentation: Theoretical vs. Experimental Vibrational Spectra

The calculated vibrational frequencies and intensities can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) symm. | (Value) | (Value) | ~3300-3500 | N-H symmetric stretch |

| ν(N-H) asymm. | (Value) | (Value) | ~3300-3500 | N-H asymmetric stretch |

| ν(C-H) aromatic | (Value) | (Value) | ~3000-3100 | C-H aromatic stretch |

| ν(C-H) aliphatic | (Value) | (Value) | ~2850-3000 | C-H aliphatic stretch |

| δ(N-H) | (Value) | (Value) | ~1590-1650 | N-H scissoring |

| ν(C=C) aromatic | (Value) | (Value) | ~1450-1600 | C=C aromatic stretch |

| ... | ... | ... | ... | ... |

Note: Experimental values are typical ranges for primary amines and aromatic compounds and would need to be obtained from an actual spectrum of cumylamine.

Electronic Properties and Reactivity Descriptors

The electronic structure of cumylamine dictates its reactivity and chemical behavior. DFT provides valuable insights into the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.[7]

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule.[8][9][10][11][12] This information is useful for understanding the electrostatic potential of the molecule and identifying potential sites for electrophilic or nucleophilic attack. It's important to note that Mulliken charges are basis set dependent and provide a qualitative rather than a precise quantitative measure of charge distribution.[8][11]

Data Presentation: Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | (Value) |

| LUMO Energy | (Value) |

| HOMO-LUMO Gap | (Value) |

| Atom | Mulliken Charge |

| N | (Value) |

| C (α-carbon) | (Value) |

| C (phenyl, ipso) | (Value) |

| H (amine) | (Value) |

| ... | ... |

Prediction of NMR Spectra

DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule.[4][13][14][15] This is particularly useful for structure verification and for assigning signals in complex experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.[13][14]

Protocol for NMR Chemical Shift Prediction

-

Prerequisite: A high-quality optimized geometry is essential for accurate NMR predictions.

-

Calculation: A GIAO-NMR calculation is performed at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Referencing: The calculated absolute shielding values (in ppm) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

Data Presentation: Theoretical vs. Experimental NMR Chemical Shifts

The predicted chemical shifts can be tabulated and compared with experimental data.

¹H NMR Chemical Shifts

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| N-H | (Value) | (Value) |

| C-H (phenyl) | (Value) | (Value) |

| C-H (methyl) | (Value) | (Value) |

¹³C NMR Chemical Shifts

| Carbon | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C (α-carbon) | (Value) | (Value) |

| C (phenyl, ipso) | (Value) | (Value) |

| C (phenyl, ortho/meta/para) | (Value) | (Value) |

| C (methyl) | (Value) | (Value) |

Note: Experimental values would need to be obtained from an actual ¹H and ¹³C NMR spectrum of cumylamine.

Conclusion

This guide has outlined a comprehensive DFT-based methodology for the theoretical study of cumylamine. By following these protocols, researchers can obtain detailed information about its structural, vibrational, and electronic properties. The integration of computational and experimental data is a powerful strategy for accelerating drug discovery and development, and the theoretical investigation of key building blocks like cumylamine is a fundamental component of this approach. The logical flow from structural determination to property calculation provides a robust framework for gaining a deeper molecular-level understanding of this important chemical entity.

References

- 1. 2-phenylpropan-2-amine | 585-32-0 | Buy Now [molport.com]

- 2. chemscene.com [chemscene.com]

- 3. CUMYLAMINE | 585-32-0 [chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2S)-1-phenylpropan-2-amine;(2R)-1-phenylpropan-2-amine | C18H26N2 | CID 67903421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. hmdb.ca [hmdb.ca]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. researchgate.net [researchgate.net]

- 14. hmdb.ca [hmdb.ca]

- 15. 585-32-0 CAS MSDS (CUMYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Safety Guide to Cumylamine (CAS: 585-32-0)

Introduction

Cumylamine (CAS: 585-32-0), also known as α,α-Dimethylbenzylamine or 2-Phenylpropan-2-amine, is an organic compound with the molecular formula C9H13N.[1][2] It appears as a colorless to light yellow liquid with a characteristic strong, ammonia-like odor.[1] Due to its chemical structure, cumylamine serves as a valuable intermediate and reactant in organic synthesis, including the preparation of pharmaceuticals like anti-malarial drugs and HCV inhibitors.[1][3] This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses for cumylamine, intended for researchers, chemists, and professionals in drug development and other scientific fields.

Physical and Chemical Properties

Proper handling and storage protocols are directly influenced by the physical and chemical properties of a substance. The key quantitative data for cumylamine are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 135.21 g/mol | [4] |

| Boiling Point | 197 °C | [4] |

| Flash Point | 84 °C | [4] |

| Specific Gravity | 0.94 (at 20°C/20°C) | [4] |

| Refractive Index | 1.52 | [4] |

| Water Solubility | Insoluble | [5] |

| pKa | 9.36 ± 0.10 (Predicted) | [1][5] |

| Appearance | Colorless to light orange/yellow clear liquid | [4] |

Toxicological Profile and Hazard Classification

Cumylamine is classified as a hazardous substance with significant acute and chronic risks. The GHS (Globally Harmonized System) classification highlights its primary dangers.

| Hazard Classification | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [7] |

| Flammability | Category 4 | H227: Combustible liquid | [7] |

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects | [1] |

The signal word associated with these classifications is "Danger" .[1][5][6] Ingestion of cumylamine is a primary concern due to its acute oral toxicity.[1][6] Direct contact can lead to significant skin and eye irritation.[7] Furthermore, its classification as a combustible liquid requires precautions against heat and ignition sources.[7] Spills and improper disposal pose a risk to aquatic environments.[1]

Hazard Control and Safe Handling

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for safely handling cumylamine.

Engineering Controls:

-

Ventilation: All work with cumylamine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the buildup of vapors.[7][8]

-

Safety Equipment: Safety showers and eyewash stations must be readily accessible in any area where cumylamine is handled.[7]

Administrative Controls:

-

Risk Assessment: Prior to use, a thorough risk assessment should be performed.

-

Training: All personnel must be trained on the specific hazards of cumylamine, safe handling procedures, and emergency protocols.

-

Hygiene: Do not eat, drink, or smoke in areas where cumylamine is used.[1][9] Wash hands thoroughly after handling.[4][7]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical splash goggles and, if there is a significant splash risk, a face shield.[7][8]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[10] Gloves should be inspected before use and replaced immediately if contaminated or damaged.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[8]

The logical flow for safely handling this chemical is depicted in the following workflow diagram.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. The following diagram outlines the decision-making process for first aid.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[7]

-

Specific Hazards: Cumylamine is a combustible liquid.[7] Containers may explode when heated, and its vapors can form explosive mixtures with air.[8] Firefighters should wear full protective gear and self-contained breathing apparatus (SCBA).

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dark, and well-ventilated area.[5][7]

-

It is recommended to store under an inert atmosphere as the material is air-sensitive.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[1][8]

Disposal:

-

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[7] Waste should be handled by a licensed professional waste disposal service.

Note on Experimental Protocols

The quantitative data presented in this guide are derived from Safety Data Sheets provided by chemical suppliers. These documents typically summarize the results of standardized testing without detailing the specific experimental protocols used. The generation of such data generally follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for testing chemicals for properties like acute toxicity (e.g., OECD Guideline 423), skin irritation (e.g., OECD Guideline 404), and eye irritation (e.g., OECD Guideline 405). For detailed methodologies, researchers should refer directly to these standardized protocols.

Cumylamine is a valuable chemical intermediate that poses significant health and safety risks, including acute oral toxicity, skin and eye irritation, and combustibility. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory. All personnel must be thoroughly familiar with the information in the Safety Data Sheet and be prepared to implement emergency first aid procedures correctly. Proper storage and disposal are crucial to mitigate risks to both personnel and the environment.

References

- 1. Page loading... [guidechem.com]

- 2. 585-32-0 CAS MSDS (CUMYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CUMYLAMINE | 585-32-0 [chemicalbook.com]

- 4. Cumylamine | 585-32-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. CUMYLAMINE price,buy CUMYLAMINE - chemicalbook [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. proman.org [proman.org]

An In-depth Technical Guide to the Discovery and History of Cumylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumylamine, known systematically as α,α-dimethylbenzylamine, is a primary amine with significant applications in organic synthesis and pharmaceutical development. Its unique structural feature, a tertiary carbon atom attached directly to the amino group, imparts considerable steric hindrance, influencing its reactivity and making it a valuable building block for complex molecules. This guide provides a comprehensive overview of the discovery, history, synthesis, and properties of cumylamine, with a focus on the technical details relevant to research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of cumylamine is presented below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of Cumylamine

| Property | Value |

| CAS Number | 585-32-0[1] |

| Molecular Formula | C₉H₁₃N[1][2] |

| Molecular Weight | 135.21 g/mol [2] |

| Appearance | Colorless to pale yellow liquid |

| Odor | Strong, ammonia-like |

| Boiling Point | 197-202 °C |

| Melting Point | -11 °C to 116 °C (estimate, varies)[2] |

| Density | 0.94 g/cm³[2] |

| Solubility | Insoluble in water; soluble in chloroform (B151607) and methanol[2] |

| Flash Point | 197 °C[2] |

| pKa | 9.36 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data of Cumylamine

| Spectrum Type | Predicted Data |

| ¹H NMR | Predicted spectra are available in chemical databases. |

| ¹³C NMR | Predicted spectra are available in chemical databases.[3] |

| IR Spectroscopy | Provides information on functional groups. |

Discovery and History of Synthesis

While the specific historical moment of the first synthesis of cumylamine (α,α-dimethylbenzylamine) is not prominently documented, its history is intrinsically linked to the development of methods for the synthesis of sterically hindered amines, particularly tertiary alkylamines. The mid-20th century saw significant advancements in this area, with the Ritter reaction emerging as a pivotal method.

Discovered by John J. Ritter in 1948, this reaction provided a novel and effective route to N-substituted amides from nitriles and a source of a carbocation, such as an alkene or an alcohol in the presence of a strong acid. The subsequent hydrolysis of the amide yields the corresponding amine. This development was a significant milestone as it enabled the synthesis of tertiary carbinamines, a class of compounds that were otherwise difficult to prepare. The Ritter reaction remains a cornerstone in the synthesis of molecules with the cumyl moiety.

Experimental Protocols for Synthesis

The synthesis of cumylamine is most notably achieved through the Ritter reaction, starting from 2-phenyl-2-propanol (B165765) and a nitrile, followed by hydrolysis. Below is a detailed experimental protocol for this synthesis.

Synthesis of Cumylamine via the Ritter Reaction

This two-step process involves the formation of an N-acetylated intermediate followed by hydrolysis to yield the final cumylamine product.

Step 1: Synthesis of N-(1,1-dimethyl-2-phenylethyl)acetamide

-

Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: To the flask, add 2-phenyl-2-propanol (13.6 g, 0.1 mol) and acetonitrile (B52724) (8.2 g, 0.2 mol).

-

Reaction Initiation: Cool the mixture in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (20 mL) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Work-up: Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. The N-(1,1-dimethyl-2-phenylethyl)acetamide will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and then dry in a vacuum oven.

Step 2: Hydrolysis of N-(1,1-dimethyl-2-phenylethyl)acetamide to Cumylamine

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, place the dried N-(1,1-dimethyl-2-phenylethyl)acetamide (17.7 g, 0.1 mol).

-

Hydrolysis: Add a 20% aqueous solution of sodium hydroxide (B78521) (100 mL). Heat the mixture to reflux and maintain reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The crude cumylamine can be further purified by vacuum distillation.

Applications in Research and Drug Development

Cumylamine's unique structural properties make it a valuable precursor and building block in several areas of chemical research and development:

-

Pharmaceutical Synthesis: Cumylamine is a key intermediate in the synthesis of various pharmacologically active compounds. It has been used in the preparation of anti-malarial drugs and HCV inhibitors.[4]

-

Organometallic Catalysis: The sterically bulky nature of the cumyl group makes cumylamine and its derivatives useful as ligands in organometallic catalysis, influencing the selectivity and activity of catalytic systems.

-

Agrochemicals: It serves as an intermediate in the production of certain agrochemicals.

-

Industrial Applications: Cumylamine also finds use as a surfactant and in polymer chemistry.

Mandatory Visualizations

Ritter Reaction: Synthesis of Cumylamine

The following diagram illustrates the workflow for the synthesis of cumylamine via the Ritter reaction, starting from 2-phenyl-2-propanol.

Caption: Workflow for the two-step synthesis of cumylamine via the Ritter reaction.

Signaling Pathway of the Ritter Reaction

The following diagram outlines the mechanistic steps of the Ritter reaction for the synthesis of the N-acetylated intermediate of cumylamine.

Caption: Mechanistic pathway of the Ritter reaction for cumylamine synthesis.

References

Chemical Reactivity Profile of Cumylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumylamine, systematically known as α,α-dimethylbenzylamine, is a primary monoamine with significant applications in organic synthesis and medicinal chemistry. Its unique structural feature, a bulky tertiary carbon atom attached to the amino group, imparts notable steric hindrance that governs its reactivity. This technical guide provides a comprehensive overview of the chemical reactivity of cumylamine, focusing on key transformations such as N-acylation, N-alkylation, and condensation reactions. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities and the development of new pharmaceuticals. Cumylamine is a known reactant in the preparation of various biologically active compounds, including antimalarial drugs and HCV inhibitors.[1]

Core Reactivity Principles

Cumylamine's reactivity is primarily dictated by the nucleophilic character of its primary amino group. The lone pair of electrons on the nitrogen atom readily participates in reactions with electrophilic centers. However, the adjacent bulky cumyl group (a tertiary butyl group attached to a phenyl ring) sterically hinders the approach of reactants to the nitrogen atom. This steric hindrance can influence reaction rates and may necessitate the use of more forcing reaction conditions compared to less sterically encumbered primary amines.

Key Chemical Transformations

N-Acylation

N-acylation is a fundamental reaction of cumylamine, leading to the formation of stable amide derivatives. This transformation is crucial for introducing various functional groups and for protecting the amino group during multi-step syntheses.

Reaction Scheme:

Caption: Workflow for the N-acylation of cumylamine.

N-Alkylation

N-alkylation of cumylamine produces secondary and tertiary amines, which are valuable intermediates in organic synthesis. Due to the steric hindrance of the cumyl group, controlling the extent of alkylation to favor mono-alkylation can be challenging, and mixtures of products may be obtained.

Reaction Scheme:

Where R-X is an alkylating agent (e.g., alkyl halide)

Quantitative Data for N-Alkylation Reactions

Specific yield data for the N-alkylation of cumylamine is sparse in readily accessible literature. However, a procedure for the N-methylation of N,N-dimethylbenzylamine to its quaternary ammonium (B1175870) salt using methyl iodide reports a yield of 94-99%. [2]Another study on the N-methylation of various amides and indoles using a solid methylating agent showed yields up to 91% for mono-N-methylated products. [3]

| Alkylating Agent | Base/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Analogy |

|---|---|---|---|---|---|

| Methyl Iodide | Ethanol | Reflux | 0.5 | 94-99 (for N,N-dimethylbenzylamine) | [2] |

| PhMe₃NI | Cs₂CO₃ / Toluene | 120 | 16 | 85 (for N-methylbenzamide) | [3]|

Experimental Protocol: Synthesis of N-Methyl-α,α-dimethylbenzylamine (General Procedure)

This protocol is based on general methods for the N-alkylation of primary amines.

-

Materials:

-

Cumylamine (1.0 eq)

-

Methyl iodide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (solvent)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

In a round-bottom flask, suspend cumylamine and potassium carbonate in acetonitrile.

-

Add methyl iodide to the suspension.

-

Heat the reaction mixture to reflux and stir for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by distillation or column chromatography to yield N-methyl-α,α-dimethylbenzylamine.

-

Logical Workflow for N-Alkylation

Caption: Workflow for the N-alkylation of cumylamine.

Condensation Reactions (Schiff Base Formation)

Cumylamine readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. These reactions are typically reversible and are often driven to completion by the removal of water.

Reaction Scheme:

Where R-CHO is an aldehyde

Quantitative Data for Schiff Base Formation

A study on the reaction of benzaldehyde (B42025) with N,4-dimethylbenzylamine in the presence of a catalyst reported a quantitative yield of the corresponding benzamide (B126) after 3 hours at room temperature, which proceeds through an imine intermediate. [4]The formation of benzaldehyde and N-benzylidenebenzylamine as by-products from benzylamine (B48309) has also been observed in oxidative dehydrogenation reactions. [5]

| Aldehyde | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Analogy |

|---|

| Benzaldehyde | Rare earth/lithium complex / THF | Room Temp | 3 | Quantitative (for N,4-dimethylbenzylamine) | [4]|

Experimental Protocol: Synthesis of N-Benzylidene-α,α-dimethylbenzylamine (General Procedure)

This protocol is based on standard procedures for Schiff base formation.

-

Materials:

-

Cumylamine (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Toluene (solvent)

-

Anhydrous MgSO₄ or molecular sieves

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cumylamine and benzaldehyde in toluene.

-

Add a dehydrating agent such as anhydrous MgSO₄ or molecular sieves.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Filter to remove the dehydrating agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude Schiff base.

-

The product can be purified by distillation under reduced pressure or used directly in subsequent reactions.

-

Logical Workflow for Schiff Base Formation

Caption: Workflow for Schiff base formation with cumylamine.

Role in Drug Development

Cumylamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown a range of biological activities.

Signaling Pathway Involvement of Cumylamine Derivatives

While there is no direct evidence of cumylamine itself modulating specific signaling pathways, its derivatives are known to be potent agonists for cannabinoid receptors CB₁ and CB₂. Synthetic cannabinoids incorporating the cumyl moiety, such as CUMYL-PEGACLONE and CUMYL-4CN-BINACA, interact with these G protein-coupled receptors, which are key components of the endocannabinoid system.

The activation of CB₁ and CB₂ receptors by these cumylamine derivatives initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately lead to the physiological and psychoactive effects associated with cannabinoid receptor agonism.

Signaling Pathway Diagram

Caption: Simplified cannabinoid receptor signaling pathway.

Conclusion

Cumylamine exhibits a rich and varied chemical reactivity profile, characterized by the nucleophilic nature of its primary amino group, which is sterically influenced by the bulky cumyl substituent. It readily undergoes N-acylation, N-alkylation, and condensation reactions, providing access to a wide array of derivatives. The incorporation of the cumyl moiety into drug candidates has proven to be a successful strategy, particularly in the development of potent cannabinoid receptor agonists. A thorough understanding of the reactivity of cumylamine is essential for its effective utilization in the design and synthesis of novel molecules with desired chemical and biological properties. Further research into the quantitative aspects of its reactions and the biological activities of its derivatives will undoubtedly continue to expand its utility in the fields of chemistry and drug discovery.

References

- 1. CUMYLAMINE | 585-32-0 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unraveling the Conformational Landscape of Cumylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumylamine, or α,α-dimethylbenzylamine, is a primary amine of significant interest in synthetic chemistry, serving as a crucial intermediate and chiral resolving agent. Its conformational flexibility, dictated by the rotation around the C-C and C-N bonds, plays a pivotal role in its reactivity and interactions. This technical guide provides an in-depth analysis of the structural and conformational properties of cumylamine. In the absence of extensive publicly available experimental data for cumylamine, this guide synthesizes information from analogous sterically hindered amines and establishes a comprehensive framework for its analysis. Detailed experimental protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside a robust computational workflow, are presented to empower researchers in elucidating the conformational preferences and rotational energy barriers of cumylamine and its derivatives.

Introduction

The three-dimensional structure of a molecule is fundamental to its chemical and biological activity. For flexible molecules like cumylamine (2-phenylpropan-2-amine), understanding the accessible conformations and the energy barriers between them is crucial for applications in drug design, catalysis, and materials science. The steric hindrance imposed by the two methyl groups on the α-carbon, adjacent to the phenyl ring, significantly influences the rotational freedom around the C-N and C-Ph bonds, leading to distinct conformational isomers.

This guide details the theoretical framework and practical methodologies for the complete structural and conformational characterization of cumylamine.

Structural Analysis and Conformational Preferences

The key conformational features of cumylamine are determined by the dihedral angles associated with rotation around the Cα-N bond and the Cα-C(phenyl) bond. The bulky tert-butyl-like group attached to the phenyl ring leads to significant steric interactions that govern the stability of different conformers.

Predicted Molecular Geometry

The geometry of cumylamine's most stable conformer can be predicted using computational methods. The following table summarizes expected bond lengths and angles based on typical values for similar chemical environments.

Table 1: Predicted Molecular Geometry of Cumylamine

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C (phenyl) | Cα | ~1.54 Å | |

| Cα | N | ~1.47 Å | ||

| Cα | C (methyl) | ~1.53 Å | ||

| Bond Angle | C (phenyl) | Cα | N | ~109.5° |

| N | Cα | C (methyl) | ~109.5° | |

| C (methyl) | Cα | C (methyl) | ~109.5° |

Note: These values are illustrative and would be precisely determined by X-ray crystallography or high-level computational optimization.

Conformational Isomers and Rotational Barriers

Rotation around the Cα-N and Cα-C(phenyl) single bonds in cumylamine is hindered due to steric repulsion between the amine group, the methyl groups, and the phenyl ring. This results in a potential energy surface with distinct minima (stable conformers) and maxima (transition states).

Dynamic NMR spectroscopy is the primary experimental technique for quantifying the energy barriers to rotation.[3] For analogous sterically hindered amines, these barriers can range from 5 to 15 kcal/mol.

Table 2: Analogous Rotational Energy Barriers for Hindered Single Bonds

| Bond | Molecule Type | Technique | Rotational Barrier (ΔG‡, kcal/mol) |

| C-N | Sterically Hindered Amine | Dynamic NMR | 5 - 10 |

| C-Ph | Hindered Benzylamine | Dynamic NMR | 6 - 15 |

Note: This data is representative of sterically hindered amines and serves as an estimate for cumylamine. The actual values are dependent on the specific steric and electronic environment.

The conformational preferences are a trade-off between maximizing the separation of bulky groups and optimizing electronic interactions.[4]

Experimental Protocols

A thorough conformational analysis of cumylamine would necessitate a combination of experimental techniques to define its solid-state and solution-phase structures.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of a molecule's solid-state structure, yielding precise bond lengths, bond angles, and dihedral angles.

Protocol for Single-Crystal X-Ray Crystallography of Cumylamine:

-

Crystallization:

-

Dissolve high-purity cumylamine in a suitable solvent (e.g., hexane, ethanol, or a solvent mixture).

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a series of diffraction images as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial electron density map.

-

Build and refine the atomic model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

-

The logical workflow for this process is illustrated below.

Caption: Workflow for X-ray Crystallographic Analysis.

Dynamic NMR (DNMR) Spectroscopy

DNMR is a powerful technique for studying dynamic processes, such as bond rotation, that occur on the NMR timescale. By analyzing the temperature-dependent changes in the NMR spectrum, the rate constants for conformational exchange and the corresponding activation energies (rotational barriers) can be determined.

Protocol for DNMR Analysis of Cumylamine:

-

Sample Preparation:

-

Dissolve a sample of cumylamine in a suitable deuterated solvent that has a wide liquid temperature range (e.g., deuterated toluene (B28343) or dichloromethane).

-

-

Variable-Temperature NMR Experiments:

-

Acquire a series of ¹H or ¹³C NMR spectra over a broad temperature range. Start at a low temperature where the rotation is slow on the NMR timescale, resulting in separate signals for the different conformers.

-

Gradually increase the temperature, acquiring spectra at regular intervals. As the temperature rises, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal.

-

-

Data Analysis:

-

Determine the coalescence temperature (Tc), the temperature at which the distinct signals merge into a single peak.

-

Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier from the rate constant at the coalescence temperature. More sophisticated lineshape analysis can be performed for more accurate determination of rate constants at various temperatures.

-

Computational Structural Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for exploring the conformational landscape of flexible molecules.

Protocol for Computational Conformational Analysis of Cumylamine:

-

Conformational Search:

-

Generate an initial 3D structure of cumylamine.

-